1,2,3,4-Tetrahydroquinolin-6-ol

Overview

Description

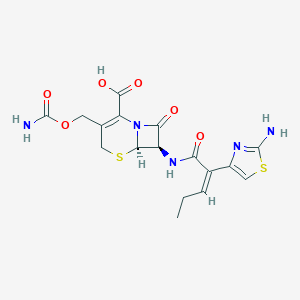

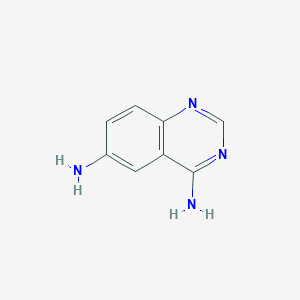

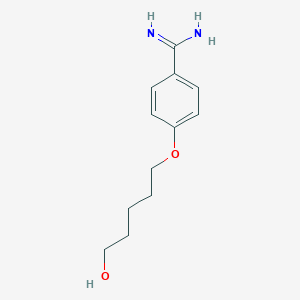

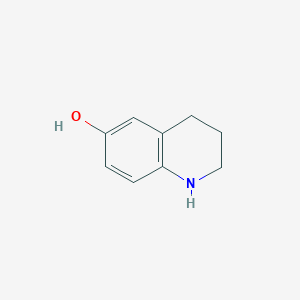

1,2,3,4-Tetrahydroquinolin-6-ol is an organic compound with the CAS Number: 3373-00-0 . It has a molecular weight of 149.19 and its IUPAC name is 1,2,3,4-tetrahydro-6-quinolinol . It is an off-white solid .

Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydroquinolin-6-ol and its derivatives often involves hydrogenation of the corresponding quinoline using heterogeneous catalysts . Asymmetric hydrogenation has also been demonstrated using homogeneous catalysts .Molecular Structure Analysis

The molecular formula of 1,2,3,4-Tetrahydroquinolin-6-ol is C9H11NO . The InChI key is CTJSPUFGQNVJJP-UHFFFAOYSA-N .Chemical Reactions Analysis

Tetrahydroquinolines are produced by hydrogenation of quinolines . The hydrogenation is reversible, and tetrahydroquinoline has been often examined as a hydrogen-donor solvent in coal liquifaction .Physical And Chemical Properties Analysis

1,2,3,4-Tetrahydroquinolin-6-ol has a predicted boiling point of 337.5±31.0 °C and a predicted density of 1.141±0.06 g/cm3 . It is soluble in methanol . Its melting point is 160 °C . The compound is an off-white solid .Scientific Research Applications

Medicinal Chemistry

Application Summary

1,2,3,4-Tetrahydroquinolin-6-ol and its analogs have been extensively studied for their pharmacological properties. They are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, antiviral, antifungal, anti-leishmanial, anticancer, and antimalarial effects .

Methods of Application

The compound is typically synthesized in the laboratory and then subjected to various assays to determine its biological activity. For example, its antibacterial properties might be assessed using disk diffusion assays, while its anticancer effects could be evaluated through cell viability assays on cultured cancer cells.

Results and Outcomes

Studies have shown that certain analogs of 1,2,3,4-Tetrahydroquinolin-6-ol can inhibit the growth of specific bacteria or cancer cell lines. The effectiveness of these compounds is often quantified using IC50 values, which represent the concentration needed to inhibit a biological process by 50%.

Pharmacology

Application Summary

In pharmacology, 1,2,3,4-Tetrahydroquinolin-6-ol is investigated for its therapeutic potential. Its analogs are considered for drug development due to their diverse pharmacological activities .

Methods of Application

Pharmacokinetic and pharmacodynamic studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. Animal models are often used to study the compound’s efficacy and safety.

Results and Outcomes

The outcomes from these studies provide valuable data on the compound’s potential as a therapeutic agent, including its optimal dosage, possible side effects, and therapeutic window.

Biochemistry

Application Summary

Biochemically, 1,2,3,4-Tetrahydroquinolin-6-ol is used to study enzyme-substrate interactions and to understand the molecular basis of its biological activity .

Methods of Application

Enzyme assays and binding studies are performed to elucidate the compound’s mechanism of action at the molecular level. Techniques like mass spectrometry and NMR spectroscopy are used to analyze the interactions.

Results and Outcomes

These studies often result in detailed mechanistic insights, revealing how the compound interacts with biological macromolecules and affects cellular processes.

Organic Chemistry

Application Summary

Organic chemists are interested in the synthetic utility of 1,2,3,4-Tetrahydroquinolin-6-ol as a building block for constructing complex molecules .

Methods of Application

The compound is used in various organic reactions, such as cyclizations and coupling reactions, to synthesize new derivatives with potential biological activity.

Results and Outcomes

The success of these synthetic approaches is measured by the yield and purity of the products obtained, which are characterized by techniques like HPLC and X-ray crystallography.

Chemical Engineering

Application Summary

In chemical engineering, 1,2,3,4-Tetrahydroquinolin-6-ol is explored for its role in process optimization and the development of efficient synthetic routes .

Methods of Application

Process engineers may work on scaling up the synthesis of the compound, optimizing reaction conditions, and minimizing waste.

Results and Outcomes

The key metrics here include the scalability of the synthesis, cost-effectiveness, and environmental impact of the production process.

Materials Science

Application Summary

Materials scientists study 1,2,3,4-Tetrahydroquinolin-6-ol for its potential use in the development of new materials, such as organic semiconductors or sensors .

Methods of Application

The compound may be incorporated into polymers or other materials to impart specific electronic or optical properties.

Results and Outcomes

The performance of these materials is evaluated in terms of their conductivity, stability, and response to external stimuli.

This analysis provides a snapshot of the diverse applications of 1,2,3,4-Tetrahydroquinolin-6-ol across different scientific disciplines, highlighting its importance as a multifunctional compound in research and development.

Neuropharmacology

Application Summary

This compound is studied for its potential effects on neurological conditions and diseases. It has been linked to the inhibition of certain processes that could lead to neurodegenerative diseases .

Methods of Application

In neuropharmacological research, the compound is applied in in vitro and in vivo models to study its effects on neuronal cells and pathways. For instance, it may be used to investigate its impact on enzymes like calpain, which are involved in the cleavage of proteins such as tau .

Results and Outcomes

The inhibition of these processes can lead to a decrease in the hyperphosphorylation of tau, a hallmark of several neurodegenerative diseases. The outcomes are measured by assessing the levels of tau phosphorylation and observing the neuroprotective effects in cellular or animal models .

Agrochemistry

Application Summary

“1,2,3,4-Tetrahydroquinolin-6-ol” is investigated for its use in developing new agrochemicals, such as pesticides and herbicides, due to its bioactive properties .

Methods of Application

The compound is tested for its efficacy against various agricultural pests and weeds. It may be formulated into different delivery systems for field testing.

Results and Outcomes

The effectiveness is measured by the reduction in pest populations or weed growth, and the compound’s safety profile is assessed in terms of its impact on non-target organisms and the environment.

Veterinary Medicine

Application Summary

In veterinary medicine, the compound’s derivatives are studied for their potential to treat diseases in animals, similar to their applications in human medicine .

Methods of Application

Animal health studies involve administering the compound to livestock or companion animals to assess its therapeutic effects and safety.

Results and Outcomes

Successful applications result in improved animal health, with data collected on dosage, efficacy, and any side effects observed.

Food Science

Application Summary

The antimicrobial properties of “1,2,3,4-Tetrahydroquinolin-6-ol” may be utilized in food preservation to extend the shelf life of perishable goods .

Methods of Application

The compound is added to food products or packaging materials and tested for its ability to inhibit microbial growth.

Results and Outcomes

The outcomes include extended food freshness, reduced spoilage, and maintained nutritional value, with assessments of taste and safety for consumption.

Cosmetology

Application Summary

Due to its potential bioactive properties, the compound is explored for its use in cosmetic formulations, particularly in skin care products .

Methods of Application

The compound is incorporated into creams, lotions, or serums and tested for various skin benefits, such as anti-aging or anti-acne effects.

Results and Outcomes

Clinical trials measure the compound’s effectiveness in improving skin conditions, with evaluations of skin texture, appearance, and any adverse reactions.

Nanotechnology

Application Summary

“1,2,3,4-Tetrahydroquinolin-6-ol” can be used in the synthesis of nanoparticles for medical imaging, drug delivery, or as catalysts in chemical reactions .

Methods of Application

The compound is used in the preparation of nanoparticles through various chemical or physical methods, and their properties are characterized.

Results and Outcomes

The nanoparticles’ performance is assessed based on their size, stability, and functional efficacy in the intended application.

Green Chemistry

Application Summary

The compound’s role in promoting sustainable and environmentally friendly chemical processes is of interest in green chemistry initiatives .

Safety And Hazards

Future Directions

While specific future directions for 1,2,3,4-Tetrahydroquinolin-6-ol were not found in the search results, it’s worth noting that the tetrahydroquinoline scaffold has garnered a lot of attention in the scientific community due to its diverse biological activities . This has resulted in the development of novel tetrahydroquinoline analogs with potent biological activity .

properties

IUPAC Name |

1,2,3,4-tetrahydroquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h3-4,6,10-11H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJSPUFGQNVJJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187405 | |

| Record name | 1,2,3,4-Tetrahydroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetrahydroquinolin-6-ol | |

CAS RN |

3373-00-0 | |

| Record name | 6-Hydroxy-1,2,3,4-tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3373-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydroquinolin-6-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003373000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-Tetrahydroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydroquinolin-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one](/img/structure/B134048.png)